Cephalostatin 1
Description
Historical Context of Natural Product Isolation from Marine Organisms
The exploration of natural products for medicinal purposes has a long history, traditionally focused on terrestrial plants and microbes. pharmaceutical-journal.com However, the mid-20th century marked a significant shift towards the marine environment, an immense and largely untapped reservoir of biodiversity. pharmaceutical-journal.comnews-medical.net The discovery of novel bioactive compounds from marine sources began in earnest in the 1950s, with early successes like the identification of modified nucleotides from the Caribbean sponge Cryptotethya crypta, which led to the development of the anticancer drug cytarabine. news-medical.netmdpi.com
This initial success spurred further investigation into marine invertebrates such as sponges, tunicates, and soft corals. mdpi.comnih.gov These organisms, often sessile and lacking physical defenses, evolved to produce a vast arsenal (B13267) of chemically diverse and potent secondary metabolites to deter predators and compete for space. ijpsr.comresearchgate.net The chemical diversity found in the oceans is unparalleled, with many marine phyla having no terrestrial counterparts, offering unique molecular structures not seen in land-based organisms. pharmaceutical-journal.com The process of isolating these compounds, often present in minute quantities, involves solvent extraction of the organism, followed by fractionation and various chromatographic techniques, guided by bioactivity assays to pinpoint the active principles. nih.govsemanticscholar.org This systematic approach has yielded thousands of new marine natural products, establishing the ocean as a critical frontier in the search for novel therapeutic agents. nih.govresearchgate.net
Initial Isolation and Characterization of Cephalostatin 1 from Cephalodiscus gilchristi
This compound was first reported in 1988, isolated from the marine hemichordate Cephalodiscus gilchristi. harvard.edunih.gov This small, tube-dwelling, and sessile organism belongs to the Pterobranchia class and was first described in 1908 after being found in the seas off South Africa. wikipedia.orgwikipedia.orgmarinespecies.org The initial isolation was the result of a large-scale collection effort in the Indian Ocean, where significant quantities of the organism were harvested to obtain workable amounts of its constituent compounds. nih.gov
The process of isolating this compound was a significant challenge due to its complex structure and low natural abundance. researchgate.net Researchers employed bioactivity-guided fractionation to process the crude extracts of C. gilchristi. nih.gov The structural elucidation of this compound was a landmark achievement, accomplished through advanced spectroscopic techniques, particularly high-field two-dimensional nuclear magnetic resonance (2D NMR) and high-resolution mass spectrometry. nih.gov Its definitive stereochemistry was later confirmed by comparison with its original X-ray crystal structure. nih.gov The analysis revealed a remarkably complex and unprecedented molecular architecture: a bis-steroidal pyrazine (B50134), where two steroid fragments are fused to a central pyrazine ring. wikipedia.orgebi.ac.uk this compound has the empirical formula C₅₄H₇₄N₂O₁₀. wikipedia.org
Recognition of Potent Biological Activity and Research Significance
Almost immediately following its discovery, this compound was recognized for its extraordinary biological activity. It exhibited exceptionally potent cytotoxicity against a wide range of human cancer cell lines, with an average GI50 (the concentration required to inhibit cell growth by 50%) of 1.8 nM in the National Cancer Institute's 60-cell line screen. harvard.edu This level of potency, effective at nanomolar and even picomolar concentrations, placed it among the most powerful anticancer agents ever discovered. wikipedia.orgnih.gov
What made this compound particularly significant to the research community was its unique profile of activity, which suggested a novel mechanism of action distinct from existing chemotherapies. nih.gov Subsequent research revealed that this compound induces apoptosis (programmed cell death) through an atypical pathway. nih.govnih.gov Unlike many anticancer drugs that trigger the release of cytochrome c from mitochondria to initiate apoptosis, this compound selectively causes the release of another mitochondrial protein called Smac/DIABLO. nih.govnih.gov This molecule promotes apoptosis by inhibiting proteins that normally suppress cell death. nih.govnih.gov This unique mechanism, which can bypass some common routes of chemoresistance, has made this compound a valuable tool for discovering new apoptotic pathways and a promising lead for developing therapies against apoptosis-resistant cancers. nih.govorganic-chemistry.org Furthermore, its cytotoxicity profile showed a high correlation with cancer cells having alterations in the p16 tumor suppressor gene, suggesting it may be selectively lethal to these types of tumors. harvard.eduacs.org
| Activity Metric | Value/Observation | Significance |
|---|---|---|
| Average GI50 (NCI-60) | 1.8 nM | Demonstrates exceptionally potent and broad-spectrum anti-cancer activity. harvard.edu |
| Mechanism of Action | Induction of Apoptosis | Triggers programmed cell death in cancer cells. nih.govnih.gov |
| Apoptotic Pathway | Selective release of Smac/DIABLO from mitochondria without cytochrome c release. | Represents a novel cell death pathway, bypassing some common resistance mechanisms. nih.govnih.gov |
| Potential Selectivity | High correlation of cytotoxicity with p16 tumor suppressor gene alteration. | Suggests potential for targeted therapy against specific cancer genotypes. harvard.eduacs.org |
Overview of the Cephalostatin Family and Related Natural Products
This compound is the flagship member of a larger family of related bis-steroidal pyrazine alkaloids isolated from Cephalodiscus gilchristi. nih.gov Following its discovery, further investigation of the organism led to the isolation of over 20 other cephalostatins, including Cephalostatins 2, 3, 4, 10, 11, and 12. nih.govrsc.orgru.ac.za These compounds share the same core structure—two steroid units linked by a pyrazine ring—but differ in the oxygenation and substitution patterns on the steroidal frameworks. nih.gov
A structurally similar family of compounds, the ritterazines, were isolated from the marine tunicate Ritterella tokioka. acs.orgchemistryviews.org Like the cephalostatins, ritterazines are potent cytotoxic bis-steroidal pyrazines. acs.org Ritterazine B, for example, is one of the most potent compounds in its class. acs.orgcaltech.edu The structural variations between the cephalostatins and ritterazines, such as the nature of the spiroketal units and the placement of hydroxyl groups, have provided crucial insights into the structure-activity relationships (SAR) for this class of compounds. nih.govcaltech.edu For instance, the presence of a 14,15-double bond in at least one of the steroid units and specific hydroxylation patterns are considered important for high activity. nih.gov The limited availability of these compounds from natural sources has spurred significant efforts in total synthesis, which in turn allows for the creation of analogues to further probe their biological mechanism and therapeutic potential. acs.orgacs.orgpurdue.edu
| Compound | Natural Source | Key Structural Feature | Reported Activity |
|---|---|---|---|
| This compound | Cephalodiscus gilchristi | Unsymmetrical bis-steroidal pyrazine with a trisubstituted pyrazine core. wikipedia.org | Extremely potent cytotoxicity (pM to nM range). nih.gov |
| Cephalostatin 10 & 11 | Cephalodiscus gilchristi | Variations on the this compound steroidal framework. nih.gov | Strongly inhibit human cancer cell lines. nih.gov |
| Cephalostatin 12 | Cephalodiscus gilchristi | Symmetrical disteroidal alkaloid. ru.ac.za | Anticancer activity. ru.ac.za |
| Ritterazine B | Riterella tokioka | Bis-steroidal pyrazine with different steroidal units compared to this compound. acs.orgchemistryviews.org | Potent cytotoxicity against leukemia cells (sub-nanomolar GI50). scispace.com |
Structure
2D Structure
Properties
CAS No. |
112088-56-9 |
|---|---|
Molecular Formula |
C54H74N2O10 |
Molecular Weight |
911.2 g/mol |
InChI |
InChI=1S/C54H74N2O10/c1-26-32-13-14-33-30-11-9-28-15-37-40(21-49(28,7)35(30)18-42(59)51(32,33)25-63-53(26)43(60)22-46(3,4)65-53)56-38-16-29-10-12-31-34(48(29,6)20-39(38)55-37)17-41(58)50(8)36(31)19-45-52(50,62)27(2)54(64-45)44(61)23-47(5,24-57)66-54/h14,19,26-32,34-35,41,43-45,57-58,60-62H,9-13,15-18,20-25H2,1-8H3/t26-,27-,28-,29-,30-,31+,32+,34-,35-,41+,43+,44+,45-,47-,48-,49-,50+,51+,52+,53+,54-/m0/s1 |
InChI Key |
HHBSFXFIMWLBAI-UVKBAIETSA-N |
SMILES |
CC1C2CC=C3C2(COC14C(CC(O4)(C)C)O)C(=O)CC5C3CCC6C5(CC7=NC8=C(CC9(C(C8)CCC1C9CC(C2(C1=CC1C2(C(C2(O1)C(CC(O2)(C)CO)O)C)O)C)O)C)N=C7C6)C |
Isomeric SMILES |
C[C@H]1[C@H]2CC=C3C2(COC14[C@@H](CC(O4)(C)C)O)C(=O)C[C@H]5[C@H]3CC[C@@H]6[C@@]5(CC7=NC8=C(C[C@]9([C@H](C8)CC[C@@H]1[C@@H]9C[C@H]([C@]2(C1=C[C@H]1[C@@]2([C@@H](C2(O1)[C@@H](C[C@@](O2)(C)CO)O)C)O)C)O)C)N=C7C6)C |
Canonical SMILES |
CC1C2CC=C3C2(COC14C(CC(O4)(C)C)O)C(=O)CC5C3CCC6C5(CC7=NC8=C(CC9(C(C8)CCC1C9CC(C2(C1=CC1C2(C(C2(O1)C(CC(O2)(C)CO)O)C)O)C)O)C)N=C7C6)C |
Synonyms |
cephalostatin 1 cephalostatin I |
Origin of Product |
United States |
Biosynthesis and Natural Production
Hypothetical Biosynthetic Pathways and Precursors of Cephalostatin 1
The precise biosynthetic pathway of this compound in Cephalodiscus gilchristi has not been fully elucidated. However, based on its structure and the total synthesis efforts, a plausible biosynthetic route has been proposed. The central hypothesis involves the dimerization of two distinct, highly functionalized steroidal precursors to form the characteristic pyrazine (B50134) ring.
Research suggests that the biosynthesis likely proceeds through the formation of α-aminoketone steroid intermediates. acs.orgnih.gov It is theorized that a 2-amino-3-oxo steroid undergoes self-condensation to form a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to yield the stable aromatic pyrazine core of the cephalostatin molecule. acs.org
The complex steroidal halves, referred to as the "north" and "south" units, are believed to be synthesized from common steroid precursors. Total synthesis campaigns have successfully utilized commercially available steroids like hecogenin (B1673031) acetate (B1210297) and trans-androsterone as starting materials to construct these intricate units. mdpi.comoup.comorganic-chemistry.org For instance, the synthesis of the "western half" (north unit) of this compound has been achieved in 29 steps from hecogenin acetate, while the "eastern half" (south unit) was synthesized in 16 steps from trans-androsterone. mdpi.com These synthetic routes, while not biological, provide valuable insights into the types of chemical transformations and potential precursors that might be involved in the natural pathway. These transformations include challenging steps such as remote C-H oxidation and the installation of complex side chains. mdpi.comharvard.edu
Further hypotheses regarding the formation of the intricate spiroketal moieties have also been proposed. One such proposal involves a dyotropic rearrangement, a process involving the simultaneous intramolecular migration of two sigma bonds, to rationalize the formation of the complex steroid frameworks. researchgate.net Another proposed mechanism for the formation of certain ring junctions is the Wagner-Meerwein rearrangement.
Table 1: Key Precursors and Intermediates in Hypothetical and Synthetic Pathways of this compound
| Compound | Role | Source/Context |
| Hecogenin Acetate | Starting material for the "north" steroidal unit | Utilized in total synthesis efforts by Fuchs and Shair. nih.govoup.comorganic-chemistry.org |
| Trans-androsterone | Starting material for the "east" steroidal unit | Utilized in the total synthesis by Shair's group. mdpi.comcaltech.edu |
| 2-amino-3-oxo steroid | Hypothetical intermediate | Proposed to undergo dimerization to form the pyrazine ring. acs.org |
| Dihydropyrazine | Hypothetical intermediate | Formed from the condensation of two α-aminoketone steroids. acs.org |
Challenges and Limitations in Sustainable Natural Sourcing
The natural production of this compound is fraught with significant challenges that render its sustainable sourcing from Cephalodiscus gilchristi currently unfeasible for large-scale applications.
The primary obstacle is the extremely low natural abundance of the compound. The yield of this compound from its natural source is exceptionally low, with reports indicating that the extraction of 166 kg of the marine worm yields only 138.38 mg of the compound, which corresponds to a yield of approximately 8.4 x 10⁻⁷% (w/w). u-szeged.hu To put this into perspective, obtaining just one gram of this compound would necessitate the harvesting of over a tonne of the source organism. sealifebase.se
The habitat and nature of Cephalodiscus gilchristi present further complications. This deep-sea tube worm is endemic to the temperate waters off the coast of South Africa, where it lives as sessile colonies attached to rocky substrates on the seafloor, sometimes at depths of up to 1,000 meters. wikipedia.orgsanbi.orgsealifebase.se The collection of organisms from such deep-water environments is inherently difficult, dangerous, and expensive.
Furthermore, very little is known about the population size, distribution, and life cycle of Cephalodiscus gilchristi. sanbi.org This lack of ecological data makes it impossible to assess the impact of large-scale harvesting on the species and its marine ecosystem. Over-exploitation of this likely rare organism could have severe and irreversible environmental consequences.
Finally, to date, there are no established aquaculture or cell culture methods for Cephalodiscus gilchristi. veterinaryworld.orgsemanticscholar.org The development of such techniques would be a critical step towards a sustainable supply of this compound, but the unique biology and deep-sea nature of this hemichordate make this a formidable challenge. The lack of viable alternatives to wild harvesting means that the supply of this compound remains extremely limited, hindering further preclinical and clinical development. researchgate.netdoi.org
Table 2: Summary of Challenges in Natural Sourcing of this compound
| Challenge | Description | Impact |
| Extremely Low Yield | Approximately 8.4 x 10⁻⁷% (w/w) from C. gilchristi. u-szeged.hu | Requires massive quantities of the source organism for minimal compound extraction. |
| Difficult Collection | The organism is a deep-sea hemichordate found at significant depths. sanbi.orgsealifebase.se | Harvesting is logistically complex, costly, and hazardous. |
| Ecological Concerns | Limited knowledge of the organism's population and ecology. sanbi.org | Risk of over-exploitation and damage to the marine ecosystem. |
| Lack of Aquaculture | No established methods for farming C. gilchristi. veterinaryworld.orgsemanticscholar.org | No sustainable alternative to wild harvesting currently exists. |
Chemical Synthesis Laboratory Based Approaches
Evolution of Total Synthetic Strategies for Cephalostatin 1
The journey to conquer the molecular complexity of this compound has been marked by a clear evolution in synthetic design, moving from initial exploratory work to highly sophisticated and convergent total syntheses.
The initial synthetic puzzle of this compound centered on the construction of the unsymmetrical bis-steroidal pyrazine (B50134) core. Early biomimetic strategies, which involved the self-condensation of a single α-amino ketone precursor, were suitable for creating symmetrical pyrazines but proved inadequate for producing unsymmetrical molecules like this compound. A statistical coupling of two different α-amino ketosteroids would lead to an undesired mixture of three products: two symmetrical homodimers and the desired heterodimer, often in low yields. nih.gov
A significant breakthrough came from Smith and Heathcock, who developed the first synthetic route for unsymmetrical bis-steroidal pyrazines in 1992. nih.gov Their method involved the coupling of an α-acetoxy ketone with an α-amino methoxime. caltech.edu While this represented a major advance in principle, the yields were often modest, typically ranging from 29–43%. caltech.edu These early developments laid the crucial groundwork, highlighting the primary challenges and guiding the design of more efficient and selective strategies for the subsequent successful total syntheses.
Two landmark total syntheses of this compound have been reported, each a testament to the power of modern synthetic chemistry and each employing a distinct and insightful strategy.
The Fuchs Synthesis (1998): The group of Philip L. Fuchs at Purdue University reported the first total synthesis of this compound. nih.gov This monumental achievement was a very long and linear synthesis, requiring approximately 65 steps to complete. nih.gov A key element of the Fuchs strategy was the development of a superior method for the crucial pyrazine-forming coupling reaction. caltech.edu His group also pioneered synthetic routes to various cephalostatin and ritterazine analogues. nih.gov The synthesis of the southern hemisphere of this compound involved key transformations such as a hypoiodite-mediated alkoxy radical cyclization to functionalize the C-18 methyl group and an intramolecular Wadsworth-Emmons reaction. nih.gov
The Shair Synthesis (2010): Matthew D. Shair's group at Harvard University disclosed the second enantioselective total synthesis of this compound. harvard.edumdpi.com This work featured a highly convergent approach, constructing the complex "western" and "eastern" steroidal fragments separately before their final coupling. harvard.edumdpi.com The synthesis of the western half began from hecogenin (B1673031) acetate (B1210297), an inexpensive plant-derived steroid, while the eastern half was prepared from trans-androsterone. caltech.eduharvard.edumdpi.com Shair's synthesis is notable for its implementation of several innovative and powerful reactions, including a unique methyl group-selective allylic oxidation, a directed C-H hydroxylation at C12, a gold(I)-catalyzed 5-endo-dig cyclization to form a key dihydrofuran intermediate, and a kinetically controlled spiroketalization to install the thermodynamically unstable spiroketal of the eastern fragment. harvard.eduharvard.edu For the final pyrazine formation, Shair's strategy adopted the improved coupling protocol developed by Fuchs. organic-chemistry.org
| Feature | Fuchs' Total Synthesis | Shair's Total Synthesis |
| Year Reported | 1998 nih.gov | 2010 organic-chemistry.org |
| Overall Strategy | Linear Approach | Convergent Approach mdpi.com |
| Approx. Step Count | 65 nih.gov | Western Half: 29 steps; Eastern Half: 16 steps mdpi.com |
| Starting Materials | Hecogenin Acetate nih.gov | Western Half: Hecogenin Acetate; Eastern Half: trans-Androsterone caltech.edumdpi.com |
| Key Innovations | First total synthesis; Improved pyrazine formation protocol. nih.govcaltech.edu | Enantioselective; Directed C-H oxidation; Au(I)-catalyzed cyclization; Kinetic spiroketalization. harvard.eduharvard.edu |
The construction of the central pyrazine ring is the linchpin of any total synthesis of this compound, requiring the selective coupling of two distinct and complex steroidal fragments. The evolution of this specific transformation showcases a drive toward efficiency and higher yields.
Heathcock's Method: The initial solution to the unsymmetrical coupling problem was provided by Heathcock, who coupled an α-acetoxy ketone with an α-amino methoxime. This method, however, suffered from low yields. caltech.edu
Fuchs' Improved Protocol: Fuchs significantly advanced this methodology by replacing the α-acetoxy ketone with a more reactive α-azido ketone. caltech.edu The condensation of an α-azido ketone (derived from the "western" half) with an α-amino methoxime (derived from the "eastern" half) proceeded in much higher yields and became the gold standard for this critical transformation. caltech.eduorganic-chemistry.org This protocol involves the in-situ reduction of the azide (B81097) to an amine, which then dimerizes and oxidizes to form the pyrazine ring. nih.gov Shair successfully implemented this superior method in the final step of his total synthesis, uniting the two steroidal hemispheres. mdpi.comorganic-chemistry.org
Stereochemical Control and Regioselectivity in this compound Synthesis
The dense array of stereocenters and functional groups in this compound demands exceptional levels of stereochemical control and regioselectivity. The seminal syntheses masterfully addressed these challenges.
A key challenge is the stereoselective formation of the spiroketal systems in both halves of the molecule. The spiroketal in the western half of this compound is the thermodynamically more stable isomer, allowing its formation to be controlled through acid-catalyzed equilibration. harvard.edu In stark contrast, the 5,5-spiroketal in the eastern half exists in a thermodynamically unfavorable configuration. harvard.edu Its construction therefore requires a kinetically controlled cyclization. Shair's synthesis achieved this by using N-bromosuccinimide (NBS) under neutral conditions to effect a kinetic spiroketalization, which minimized equilibration to the undesired, more stable diastereomer. caltech.eduorganic-chemistry.org
Regioselectivity was another critical hurdle, particularly in the selective functionalization of specific C-H bonds on the steroid skeleton. Shair's synthesis provides remarkable examples of this control:
C12 Hydroxylation: A remote C-H oxidation was used to install the necessary hydroxyl group at the C12 position of the eastern fragment's steroidal core. harvard.edursc.org
C18 Methyl Group Oxidation: One of the most challenging aspects was the selective oxidation of the unactivated C18 angular methyl group of the western half precursor. harvard.edu Conventional allylic oxidation methods were unsuccessful. harvard.edu The Shair group developed a novel sequence wherein an aldehyde at C12 directed the selective functionalization of the C18 methyl group using N-phenyltriazolinedione (PTAD). harvard.eduorganic-chemistry.org
Approaches to the Synthesis of this compound Analogues and Derivatives
The difficulty in isolating this compound from natural sources and the length of its total syntheses have spurred significant interest in designing and creating simpler, more accessible analogues. doi.org This work aims to identify the key structural features required for its potent bioactivity and to develop compounds with potentially improved therapeutic properties.
The design of this compound analogues is guided by the principle of structural simplification while attempting to retain the molecule's potent anticancer activity. The goal is to create compounds that are easier to synthesize and can be produced in larger quantities for further biological study. doi.orgu-szeged.hu
Key design strategies include:
Simplification of the Spiroketal Units: A major focus has been the modification or replacement of the complex E and F rings. In one study, the entire C-17 spiroketal system was replaced with an α-pyrone, a motif found in bufadienolide steroids. nih.gov While these specific analogues showed insignificant activity, the results underscored the importance of the natural D-F ring system for potent cytotoxicity. nih.gov
Probing the Role of Key Functional Groups: Syntheses of analogues lacking specific hydroxyl groups have been undertaken to probe their importance. For instance, 23'-deoxy this compound analogues have been efficiently synthesized. nih.gov These studies help to build a structure-activity relationship (SAR) map, highlighting which parts of the molecule are essential for its function. doi.org
Modification of the Steroid Core: Analogues with modifications at other positions, such as C11, have been synthesized to evaluate how these changes impact biological activity. u-szeged.huopenaccessjournals.com
Symmetrical Precursors and Desymmetrization: Some approaches start with a symmetrical bis-steroidal diketone, which can be prepared on a gram scale. ingentaconnect.comnih.gov This symmetrical intermediate is then selectively modified on one side (desymmetrized) through chemo- and regioselective reactions, such as selective reductions or ring-openings, to pave the way for unsymmetrical analogues. nih.govingentaconnect.com
These efforts in analogue synthesis are crucial for understanding the fundamental biology of this compound and for developing new and powerful anticancer agents that may overcome the supply limitations of the natural product. u-szeged.hu
Strategies for Desymmetrization of Symmetrical Precursors
The synthesis of complex, unsymmetrical molecules like this compound from symmetrical precursors is a powerful strategy that can significantly streamline synthetic routes. rsc.org This approach, known as desymmetrization, involves the selective transformation of one of two identical functional groups or regions within a symmetrical molecule, thereby breaking its inherent symmetry. rsc.orgrsc.org In the context of this compound synthesis, this strategy has been pivotal, often starting from C2-symmetrical bis-steroidal pyrazine diketones. capes.gov.brresearchgate.net The primary challenge and goal of desymmetrization in this context is to differentiate the two identical steroidal hemispheres of a common precursor, allowing for their unique elaboration toward the distinct "north" and "south" portions of the target molecule. researchgate.net
Several key strategies have been developed to achieve the desymmetrization of symmetrical this compound precursors. One prominent approach involves the chemoselective reductive opening of one of the two spiroketal moieties (F-rings) present in symmetrical bis-steroidal pyrazine analogues. researchgate.netresearchgate.net Researchers have demonstrated that by using specific reagents, it is possible to cleave one spiroketal while leaving the other intact. For instance, the treatment of a symmetrical diol precursor with a catechol-borane complex resulted in the highly chemoselective opening of one ketal, yielding a mono-opened spiroketal product. researchgate.net This selective transformation provides a crucial entry point for installing the different functionalities required in the two halves of this compound.
Another effective desymmetrization tactic is the introduction of a directing group onto one of the steroidal units. researchgate.netnih.gov The placement of a substituent, such as a methoxy (B1213986) group at the C-11 position of one hemisphere, sterically shields the adjacent C-12 carbonyl group. researchgate.net This shielding effect prevents reagents from attacking the nearby carbonyl, thereby directing subsequent transformations, such as reductions or olefinations, to the unshielded carbonyl group in the opposite hemisphere. researchgate.netresearchgate.net This method effectively desymmetrizes the molecule, enabling a programmed, stepwise modification of each steroidal fragment.
A third strategy involves the straightforward, selective reduction of one of two equivalent carbonyl groups. In early work by the Winterfeldt group, the symmetrical diketone precursor was treated with sodium borohydride (B1222165) (NaBH₄), which selectively reduced one of the C-12 ketones to a keto-alcohol, thus breaking the C₂ symmetry and providing a handle for further differential functionalization. nih.gov These approaches highlight the utility of desymmetrization in simplifying the preparation of complex natural products by creating asymmetry from readily accessible symmetrical starting materials. rsc.orgcore.ac.uk
| Strategy | Symmetrical Precursor Type | Key Reagent(s) / Method | Outcome |
| Chemoselective Spiroketal Opening | Symmetrical bis-spiroketal pyrazine | Catechol-borane complex | Mono-opened spiroketal product researchgate.net |
| Directing Group Introduction | Symmetrical bis-steroidal diketone | Introduction of C-11 methoxy group | Shielding of one hemisphere, allowing selective reaction on the other researchgate.netresearchgate.net |
| Selective Carbonyl Reduction | Symmetrical bis-steroidal diketone | Sodium Borohydride (NaBH₄) | Formation of a keto-alcohol, breaking C₂ symmetry nih.gov |
Chemo- and Regioselective Transformations in Analogue Synthesis
The synthesis of this compound analogues relies heavily on chemo- and regioselective reactions to modify specific sites on the complex bis-steroidal framework. researchgate.net Such selectivity is crucial for building a library of related compounds to explore structure-activity relationships. researchgate.netresearchgate.net These transformations are often performed on symmetrical or desymmetrized precursors, where the ability to target a single, specific functional group among many is a significant synthetic challenge. researchgate.netresearchgate.net
One of the key areas for selective functionalization is the D-ring of the steroid. Researchers have developed chemo- and regioselective hydroboration reactions that target the Δ14,15 double bond in only one of the two steroidal hemispheres. researchgate.net This allows for the introduction of hydroxyl groups at a specific position in one half of the dimer while the other half remains unchanged. Similarly, selective hydration of the D-ring double bond has been achieved using reagents like diaminobenzonitrile-borane complexes, further demonstrating the fine control possible in these systems. researchgate.net
The carbonyl groups at the C-12 positions are also common targets for selective transformations. Building on desymmetrization strategies where one carbonyl is shielded (e.g., by a C-11 methoxy group), the unmasked carbonyl can undergo preferential reactions. researchgate.net This allows for the selective reduction, olefination, or oximation of one C-12 carbonyl group while the other remains unaltered. researchgate.net This chemo- and regioselectivity is fundamental for creating the unsymmetrical nature of most naturally occurring cephalostatins. nih.gov
Furthermore, selective halogenation has been employed as a powerful tool in analogue synthesis. The introduction of chlorine atoms selectively onto one steroidal hemisphere creates a "desymmetrized product" that serves as an ideal precursor for a series of subsequent, position-selective transformations. researchgate.net The chlorinated hemisphere is deactivated towards certain reactions, allowing the non-chlorinated hemisphere to be modified with high selectivity. These findings represent a robust entry point for preparing a diverse array of new, nonsymmetrical Cephalostatin derivatives for biological evaluation. researchgate.net
| Target Site / Transformation | Substrate Type | Reaction | Key Reagent(s) | Selectivity Outcome |
| D-Ring Functionalization | Bis-steroidal pyrazine with Δ14,15 double bonds | Hydroboration | Borane complexes | Regioselective hydroboration of only one Δ14,15 double bond researchgate.net |
| D-Ring Functionalization | Bis-steroidal pyrazine with Δ14,15 double bonds | Hydration | Diaminobenzonitrile-borane complex | Chemo- and regioselective hydration of one D-ring double bond researchgate.net |
| C-12 Carbonyl Modification | Desymmetrized bis-steroidal diketone | Reduction / Olefination / Oximation | Various | Chemoselective transformation of the unshielded C-12 carbonyl group researchgate.netresearchgate.net |
| C-Ring Functionalization | Symmetrical bis-steroidal pyrazine | Dichlorination | N-Chlorosuccinimide (NCS) | Regioselective chlorination of one steroidal hemisphere researchgate.net |
Molecular and Cellular Mechanisms of Action of Cephalostatin 1
Detailed Analysis of Apoptosis Induction Pathways
Cephalostatin 1 triggers apoptosis through a remarkably unconventional signaling cascade that diverges from classical apoptosis models. u-szeged.huharvard.edu This unique mechanism allows it to bypass common resistance pathways in cancer cells, highlighting its therapeutic potential. openaccessjournals.com
The apoptotic pathway initiated by this compound is distinguished by its independence from several key components of the canonical extrinsic and intrinsic pathways. nih.govnih.gov It does not require the activation of death receptors like CD95 or the subsequent activation of caspase-8, a hallmark of the extrinsic pathway. nih.gov Furthermore, it circumvents the classical mitochondrial pathway of apoptosis, which is characterized by the release of cytochrome c and the formation of the apoptosome complex. nih.govnih.govpsu.edu Despite the absence of these typical signals, the apoptotic process remains dependent on the activation of caspases, as demonstrated by the ability of pan-caspase inhibitors to block this compound-induced cell death. nih.gov This unique profile suggests that this compound engages a distinct, non-classical route to execute apoptosis. figshare.comacs.org
A central feature of this compound's mechanism is the rapid induction of an Endoplasmic Reticulum (ER) stress response. nih.govcapes.gov.br This is evidenced by several key molecular events. Treatment with this compound leads to the phosphorylation of the eukaryotic initiation factor-2 alpha-subunit (eIF2α) and an increased expression of the ER chaperone protein GRP78 (also known as BiP). doi.orgnih.gov The compound also elevates the levels of the transcription factor CHOP/GADD153, a well-established marker of prolonged ER stress that directs cells towards apoptosis. nih.gov This activation of the ER stress pathway is a critical upstream event that initiates the apoptotic cascade. doi.orgresearchgate.net The induction of ER stress by this compound and its analogues has been shown to be a primary mechanism leading to cell death. doi.orgnih.gov
Table 1: Key Markers of ER Stress Induced by this compound
| Marker | Function/Role in ER Stress | Effect of this compound | Reference |
|---|---|---|---|
| Phosphorylation of eIF2α | Inhibits global protein synthesis to reduce protein load in the ER. | Increased | doi.orgnih.gov |
| GRP78/BiP Expression | ER chaperone that aids in protein folding and is upregulated during ER stress. | Increased | nih.gov |
| CHOP/GADD153 Expression | Transcription factor that promotes apoptosis under severe or prolonged ER stress. | Increased | nih.gov |
The ER stress induced by this compound directly leads to the activation of a specific caspase cascade. A pivotal enzyme in this process is caspase-4, which is primarily located on the ER membrane. u-szeged.hunih.gov this compound triggers the activation of procaspase-4, and the inhibition of caspase-4 has been shown to protect cells from this compound-induced apoptosis, confirming its essential role. doi.orgnih.gov
Activated caspase-4 then proceeds to cleave and activate caspase-9. u-szeged.hunih.gov This is a crucial and atypical event, as caspase-9 activation in the classical intrinsic pathway is dependent on the cytochrome c-driven formation of the apoptosome, a complex that does not form in response to this compound. nih.govpsu.edufigshare.com Therefore, this compound reveals a non-classical, apoptosome-independent pathway for caspase-9 activation that is downstream of ER stress and caspase-4. nih.govacs.org Research also indicates the involvement of caspase-2, which appears to act as an initiator caspase targeted by the mitochondrial protein Smac/DIABLO. nih.gov The activation of these initiator caspases ultimately converges on the activation of effector caspases, such as caspase-3, leading to the execution of apoptosis. u-szeged.hu
While this compound does not cause the release of cytochrome c from mitochondria, it does induce specific mitochondrial signaling events. nih.govpsu.edu The most significant of these is the selective release of the Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with Low pI (Smac/DIABLO) from the mitochondrial intermembrane space into the cytosol. nih.govpsu.edunih.gov Smac/DIABLO functions by inhibiting the family of Inhibitor of Apoptosis Proteins (IAPs), which would otherwise suppress caspase activity. u-szeged.hu
The release of Smac/DIABLO is a critical step that facilitates the activation of caspases, including caspase-9 and caspase-2. u-szeged.hunih.gov Overexpression of the anti-apoptotic protein Bcl-xL can delay both the release of Smac/DIABLO and the onset of apoptosis, underscoring the importance of this mitochondrial event in the this compound-induced pathway. nih.gov This selective release, in the absence of cytochrome c leakage, is a defining characteristic of the unique apoptotic mechanism employed by this compound. doi.orgnih.gov
Identification and Characterization of Intracellular Targets
Beyond elucidating its apoptotic signaling cascade, research has identified specific high-affinity intracellular binding partners for this compound, revealing the initial points of interaction that trigger its potent cytotoxic effects.
Seminal studies have identified oxysterol-binding protein (OSBP) and its closest paralog, OSBP-related protein 4L (ORP4L), as direct molecular targets of this compound. harvard.edunih.gov OSBP and the broader ORP family are involved in lipid transport and metabolism, particularly at membrane contact sites between the ER and the Golgi apparatus. mdpi.com
This compound, along with other natural products like OSW-1 and ritterazine B, binds to OSBP and ORP4L with high affinity. harvard.edunih.gov This interaction disrupts the normal function of these proteins. For instance, treatment with this compound induces a significant, time-dependent reduction in the cellular levels of the OSBP protein. harvard.eduresearchgate.net This reduction is blocked by proteasome inhibitors, indicating that this compound binding leads to the proteasome-dependent degradation of OSBP. harvard.eduresearchgate.net In HCT-116 cells, for example, treatment with 50 nM of this compound resulted in an approximately 75% decrease in OSBP protein levels within 24 hours. harvard.eduresearchgate.net This targeting of OSBP and ORP4L is a key event, as these proteins are now understood to be crucial for cancer cell survival. harvard.eduacs.org The disruption of OSBP function by this compound is believed to trigger downstream stress responses, including Golgi and ER stress, which ultimately converge on the apoptotic pathways described above. mdpi.comcaltech.edu
Table 2: Effects of this compound on Intracellular Target OSBP
| Target Protein | Cell Line | Concentration of this compound | Observed Effect | Time Frame | Reference |
|---|---|---|---|---|---|
| OSBP | HCT-116 | 50 nM | ~75% reduction in protein levels | 24 hours | harvard.eduresearchgate.net |
| OSBP | A549 | 50 nM | Time-dependent reduction in protein levels | Up to 24 hours | harvard.edu |
Interplay with Cellular Lipid Metabolism and Trafficking Pathways
This compound has been found to interact with key proteins involved in lipid metabolism and transport, specifically oxysterol-binding protein (OSBP) and its related protein 4L (ORP4L). harvard.edu These proteins are part of a large, evolutionarily conserved superfamily implicated in signal transduction, lipid transport, and lipid metabolism. harvard.eduresearchgate.net The precise functions of OSBP and the broader family of OSBP-related proteins (ORPs) are still being unraveled, but they are known to play roles in regulating membrane trafficking and lipid homeostasis. harvard.edudntb.gov.ua
Treatment of cancer cells with this compound leads to a significant, time-dependent decrease in the cellular levels of OSBP. harvard.eduresearchgate.net For instance, in HCT-116 and A549 cancer cell lines, treatment with this compound resulted in a dramatic reduction in OSBP protein concentrations. harvard.edu This effect is noteworthy as OSBP and other ORPs are increasingly being recognized for their roles in cancer cell survival and are often dysregulated in various cancers. researchgate.net The group of natural products that includes this compound, which targets OSBP and ORP4L, has been termed "ORPphilins." harvard.eduresearchgate.net These molecules serve as powerful tools to investigate the cellular functions of their target proteins and their involvement in disease. harvard.eduresearchgate.net
Exploration of Potential for Synthetic Lethality
Synthetic lethality is a promising strategy in cancer therapy where the combination of a specific genetic mutation in cancer cells and a targeted small molecule leads to selective cell death, while normal cells remain unaffected. harvard.edu this compound has emerged as a compound with the potential for a synthetic lethal relationship with the p16 tumor suppressor gene. harvard.eduscispace.comsemanticscholar.org
Interactions with Cellular Regulatory Networks (e.g., p16 Tumor Suppressor Gene)
The p16 tumor suppressor gene, also known as CDKN2A, encodes a protein that acts as a cyclin-dependent kinase (CDK) inhibitor. harvard.eduwikipedia.orgnih.gov Specifically, p16 binds to and inhibits CDK4 and CDK6, preventing them from forming active complexes with cyclin D. harvard.edu This action helps to control the G1-S phase transition in the cell cycle. harvard.edu In many human cancers, the p16 gene is mutated or deleted, leading to uncontrolled cell proliferation. harvard.edunih.gov
Bioinformatic analyses comparing the cytotoxicity profiles of thousands of small molecules across numerous cell lines have shown a high correlation between sensitivity to this compound and alterations in the p16 gene. harvard.edu This suggests that this compound may be selectively cytotoxic to cancer cells that have a dysfunctional p16 protein. harvard.eduscispace.comsemanticscholar.org This selective action forms the basis of the potential synthetic lethal interaction. While the direct molecular target of this compound that mediates this synthetic lethality is still being fully elucidated, this relationship presents a significant therapeutic window for targeting p16-deficient cancers. harvard.edumdpi.comscispace.com The ability of this compound to exploit this common cancer-associated mutation underscores its potential as a highly selective anti-cancer agent. harvard.eduscispace.comsemanticscholar.org
| Cell Line | Compound | Effect on OSBP Levels | Reference |
| HCT-116 | This compound | ~75% reduction at 24h (50 nM) | harvard.edu |
| A549 | This compound | Similar reduction to HCT-116 | harvard.edu |
| HCT-116 | OSW-1 | ~75% reduction at 24h (10 nM) | harvard.edu |
| Gene/Protein | Function | Role in Cell Cycle | Interaction with this compound |
| p16 (CDKN2A) | Tumor Suppressor | Inhibits CDK4/6, controls G1-S transition | Potential for synthetic lethality in p16-deficient cells |
| CDK4/6 | Cyclin-Dependent Kinase | Promotes G1-S transition by phosphorylating pRB | Indirectly affected by this compound in the context of p16 status |
| Cyclin D | Regulatory Protein | Forms active complex with CDK4/6 | Indirectly affected by this compound in the context of p16 status |
| pRB | Retinoblastoma Protein | When phosphorylated, releases E2F1 to promote cell cycle progression | Indirectly affected by this compound in the context of p16 status |
| E2F1 | Transcription Factor | Promotes transcription of genes for S phase | Indirectly affected by this compound in the context of p16 status |
Structure Activity Relationships Sar of Cephalostatin 1 and Its Analogues
Contribution of the Bis-steroidal Pyrazine (B50134) Core Architecture to Biological Activity
The core structure of the cephalostatins and the related ritterazines consists of a pyrazine nucleus flanked by two stereochemically complex steroidal moieties. mdpi.com A pivotal finding in the SAR of this class of compounds is the necessity of an unsymmetrical or dissymmetric structure for maximal potency. Most of the naturally occurring, highly potent cephalostatins and ritterazines are unsymmetrical dimers. nih.gov Symmetrical analogues, where the two steroidal fragments are identical (e.g., Cephalostatin 12 or Ritterazine K), consistently demonstrate substantially weaker cytotoxic activity. nih.govfrontiersin.org For instance, the C2 symmetric analogue of the North spiroketal dimer showed significantly less potency (GI₅₀ = 2.4 μM) than the natural, unsymmetrical cephalostatins. nih.gov This suggests that the two different steroidal portions in potent compounds like Cephalostatin 1 create a molecular dipole, with distinct polar and nonpolar domains separated by a significant spatial distance (~30Å), which is considered a key feature of the pharmacophore. frontiersin.orgpurdue.edu
Functional Importance of Spiroketal Moieties and Stereochemistry
The highly oxygenated spiroketal units (rings E/F and E'/F') are indispensable for the high cytotoxicity of this compound. nih.govacs.org The stereochemistry of these spiroketals has a profound impact on biological activity. beilstein-journals.orgnih.govd-nb.info Intriguingly, many of the most active natural products in this family, including this compound, feature thermodynamically disfavored spiroketal arrangements, which are more cytotoxic than their more stable stereoisomers. beilstein-journals.orgnih.govd-nb.info
SAR studies have indicated that the activity may be linked to the ability of the spiroketal to open and form a reactive oxacarbenium ion intermediate. acs.orgcsic.esnih.gov The stability and accessibility of this cation are influenced by the stereochemistry at several key centers, including C-20, C-22, and C-25. For example, inversion of the stereocenter at C-20 (as in 20-epi-cephalostatin 7) or at C-25' (as in 25'-epi-cephalostatin 7) leads to a decrease in potency, which has been correlated with a less favorable formation of the oxacarbenium ion. nih.govacs.org The rigidity of the spiroketal structure provides a defined orientation for the surrounding functional groups, and even subtle changes in this orientation can drastically alter the biological effect. beilstein-journals.orgnih.gov
| Compound | Modification | Relative Activity | Reference |
| Cephalostatin 7 | Natural stereochemistry | High | nih.gov |
| 20-epi-Cephalostatin 7 | Inversion of stereocenter at C-20 | Reduced | nih.govacs.org |
| 25'-epi-Cephalostatin 7 | Inversion of stereocenter at C-25' | Reduced | nih.govacs.org |
| Ritterazine B | Natural stereochemistry | High | nih.gov |
| 22'-H Ritterazine B | Reduction of 22-keto to 22-hydroxyl | Dramatically reduced | nih.gov |
Impact of Specific Functional Groups and Structural Features on Potency
The degree and location of hydroxylation on the steroidal framework are critical determinants of cytotoxic potency. The presence of free hydroxyl groups at C-12 and C-17 in the northern hemisphere of the molecule is considered important for activity. purdue.edu The α-hydroxyl group at C-17, in particular, has been shown to be a key element. frontiersin.org Furthermore, the 23-hydroxyl group is crucial for antiproliferative activity; its removal in a 23-deoxy analogue of a ritterostatin hybrid resulted in a 50- to 1000-fold decrease in potency. researchgate.net While extensive hydroxylation is a feature of the class, additional hydroxyl groups are not always beneficial. For instance, adding a hydroxyl group at C-7' or C-9' had little to no positive effect on activity and could even be slightly detrimental. frontiersin.org
The Δ14,15-double bond, present in the northern steroidal unit of this compound, is another structural feature strongly correlated with high biological activity. frontiersin.orgpurdue.edu Most of the highly potent bis-steroidal pyrazines possess this unsaturation in at least one of the steroidal halves. frontiersin.org The presence of the double bond induces a specific conformation in the D-ring of the steroid, which appears to be favorable for its cytotoxic action. purdue.edu Analogues lacking this feature, such as C14',15'-dihydrothis compound, have been synthesized and studied, confirming the importance of this specific unsaturation for maximal potency. nih.govnih.gov
Modifications at various positions on the steroidal backbone have provided further SAR insights.
C-11: Synthetic efforts have produced C-11-functionalized analogues. Two such analogues, designated CA5 and CA6, retained significant cytotoxic activity against several cancer cell lines, indicating that some modification at this position is tolerated. researchgate.netnih.govopenaccessjournals.comu-szeged.hu
C-12: The hydroxyl group at C-12 is a recurring feature in the most active cephalostatins and is considered an important contributor to their potency. frontiersin.org Its removal or modification generally leads to a decrease in activity. researchgate.net
C-17: This position is critical. The complex D-F ring spiroketal system attached at C-17 is essential. Greatly simplifying this moiety by replacing it with an α-pyrone or a dihydro-γ-pyrone resulted in compounds with insignificant cancer cell growth inhibitory activity, underscoring the necessity of the natural D-F ring system. nih.gov The 17α-hydroxyl group is also considered vital for high activity. frontiersin.org
| Analogue | Modification | Cytotoxicity | Reference |
| CA5 & CA6 | C-11 functionalization | Active | researchgate.netnih.govopenaccessjournals.com |
| C-17 Pyrones | Replacement of D-F rings with pyrone | Inactive | nih.gov |
| 23-deoxy analogue | Removal of C-23 hydroxyl | 50-1000x less potent | researchgate.net |
| Dihydrothis compound | Saturation of Δ14,15-double bond | Reduced potency | nih.gov |
Comparative SAR Analysis with Related Natural Products (e.g., Ritterazines, OSW-1)
The SAR of this compound is further illuminated by comparison with related natural products that exhibit a similar biological activity profile.
Ritterazines: This family of bis-steroidal pyrazines is isolated from the tunicate Ritterella tokioka. nih.gov Like the cephalostatins, they are potent cytotoxins, and their activity also depends on an unsymmetrical structure and specific spiroketal stereochemistry. nih.govfrontiersin.orgmdpi.com A COMPARE analysis shows a high correlation coefficient (~0.9) between this compound and Ritterazine B, suggesting they act via the same mechanism. mdpi.com However, ritterazines are generally less potent than the most active cephalostatins. mdpi.com For instance, Ritterazine B, the most active of its family, contains a right-hand steroidal unit that is very similar to that of the most active cephalostatins. mdpi.com
OSW-1: This potent anticancer agent is a monosteroidal saponin (B1150181) glycoside isolated from a plant, Ornithogalum saundersiae. nih.gov Despite its structural divergence from the bis-steroidal pyrazines—notably being a monomer and a glycoside—OSW-1 has a cytotoxicity profile that is remarkably similar to that of the cephalostatins. nih.govacs.org The NCI's COMPARE analysis reveals a high correlation coefficient of 0.83 between OSW-1 and this compound. nih.gov This striking similarity in biological fingerprints led to the hypothesis, later confirmed, that these two classes of compounds share a common mechanism of action and may bind to the same cellular targets, namely oxysterol-binding protein (OSBP) and its related protein 4L (ORP4L). nih.govnih.govnih.gov The SAR of OSW-1 and its analogues has provided complementary information, reinforcing the idea that a specific three-dimensional arrangement of polar and nonpolar groups, capable of interacting with these protein targets, is the key pharmacophore, rather than the bis-steroidal pyrazine structure per se. nih.gov
This comparative analysis highlights a case of molecular mimicry, where structurally distinct natural products have evolved to target the same cellular machinery, providing a broader understanding of the essential pharmacophoric features required for this potent anticancer activity.
Preclinical Pharmacological Investigations of Cephalostatin 1
In Vitro Cytotoxicity Profiling Across Cancer Cell Lines
Activity Spectrum in Human Tumor Cell Line Panels (e.g., NCI-60)
Cephalostatin 1 has demonstrated remarkable and potent cytotoxic activity across the U.S. National Cancer Institute's (NCI) 60 human tumor cell line panel. mdpi.comnih.govuni-muenchen.de It exhibits a mean panel GI50 (the concentration required to inhibit the growth of 50% of the cells) in the nanomolar to picomolar range, ranking it among the most powerful anticancer agents tested by the NCI. mdpi.comnih.govmdpi.com The unique cytotoxicity profile of this compound in the NCI-60 screen, which differs significantly from known anticancer agents, suggests a novel mechanism of action. nih.govuni-muenchen.deacs.org
Specifically, this compound has reported an average GI50 of 1.8 nM across all 60 cancer cell lines in the NCI-60 panel. mdpi.com Furthermore, it has shown subnanomolar to picomolar cytotoxicity against the majority of the cell lines, with even more potent femtomolar activity against the P388 cell line. mdpi.comnih.gov This broad and potent activity underscores its potential as a powerful anticancer agent. Other related compounds, such as cephalostatins 18 and 19, also exhibited strong activity with a mean panel GI50 of approximately 10⁻⁹ M. acs.org The distinct pattern of activity in the NCI-60 panel has been a crucial tool in identifying other natural products, like ritterazine B, OSW-1, and schweinfurthin A, that may share a similar mechanism of action with this compound. nih.govecancer.org
Table 1: Cytotoxicity of this compound and Analogues in Human Cancer Cell Lines
| Compound | Cell Line Panel | Mean GI50 | Reference |
|---|---|---|---|
| This compound | NCI-60 | 1.8 nM | mdpi.com |
| This compound | NCI-60 | ~1 nM | psu.edu |
| This compound | P388 Murine Leukemia | Femtomolar range | mdpi.comnih.gov |
| Cephalostatins 18 & 19 | NCI-60 | ~10⁻⁹ M | acs.org |
Evaluation of Cell Growth Inhibition and Apoptosis Induction in Specific Cancer Models (e.g., leukemia, breast, prostate)
The potent cytotoxic effects of this compound are not limited to cell line panels and have been confirmed in specific cancer models, where it effectively inhibits cell growth and induces apoptosis.
Leukemia: In Jurkat leukemia T cells, this compound induces apoptosis through a novel cytochrome c-independent pathway. psu.edu The IC50 for this effect was determined to be 1.25 nM. uni-muenchen.de Studies on this compound analogues, such as C11-functionalized derivatives, have also demonstrated significant cytotoxic activity against K-562 leukemia cells. u-szeged.huopenaccessjournals.comresearchgate.netnih.gov These analogues were found to induce apoptosis in a dose-dependent manner. u-szeged.hu
Breast Cancer: Synthetic analogues of this compound have shown cytotoxic activity against MCF-7 breast cancer cells. u-szeged.huopenaccessjournals.comresearchgate.netnih.gov For instance, two C11-functionalized analogues, CA5 and CA6, exhibited notable antitumor activities against this cell line. u-szeged.hu
Prostate Cancer: The DU-145 prostate cancer cell line has also been shown to be susceptible to the cytotoxic effects of this compound analogues. u-szeged.huopenaccessjournals.comresearchgate.netnih.gov Similar to their effects on leukemia and breast cancer cells, the active analogues induced apoptosis in these cells. u-szeged.hu
The induction of apoptosis by this compound and its analogues is a key mechanism behind their anticancer activity. ontosight.ai This programmed cell death is often mediated through atypical pathways, which will be discussed in more detail in subsequent sections.
Studies on Differential Selectivity towards Normal Cells
A critical aspect of any potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several studies have indicated that this compound and its analogues possess a degree of cancer-specific cytotoxicity.
Analogues of this compound have been shown to be cytotoxic to various human cancer cell lines at concentrations of approximately 1 µM or less. doi.orgresearchgate.netnih.govresearchgate.net In contrast, these same analogues, even at a higher concentration of 10 µM, did not cause significant cell death (less than 14%) in several types of normal human cells. doi.orgresearchgate.netnih.govresearchgate.net This suggests a promising therapeutic window and cancer-specific activity.
Specifically, C11-functionalized this compound analogues 5 and 6 (CA5 and CA6) were tested against human normal white blood cells. u-szeged.hu The results revealed that even at the highest tested concentration of 10 μM, these analogues exhibited less than 20% cytotoxicity towards normal cells after 72 hours of treatment. u-szeged.hu This further supports the notion that the cytotoxic effects of these compounds are directed towards cancer cells. u-szeged.hu Similarly, the natural product OSW-1, which shares a mechanistic relationship with this compound, has been reported to be 30- to 150-fold more cytotoxic toward glioblastoma and leukemia cells compared to nontransformed astrocytes and lymphocytes. nih.govharvard.edu
Advanced Cellular Pharmacodynamics
Inhibition of Clonogenic Tumor Growth
The ability of cancer cells to form colonies is a measure of their long-term proliferative capacity. The clonogenic assay is therefore a stringent in vitro test for assessing the sustained antitumor effects of a compound.
Studies have demonstrated that treatment with this compound analogues can effectively inhibit clonogenic tumor growth. doi.orgresearchgate.net Even a short 3-hour treatment with C11-functionalized analogues CA5 and CA6, followed by a 12-day culture period, resulted in a dose-dependent inhibition of colony formation in K-562, MCF-7, and DU-145 cancer cells. u-szeged.hu This indicates that the cytotoxic effects of these compounds are profound and can lead to a long-term loss of proliferative potential, a crucial attribute for an effective anticancer drug. doi.org
Perturbations of Key Cellular Processes and Pathways
The potent anticancer activity of this compound stems from its ability to disrupt critical cellular processes and signaling pathways, ultimately leading to apoptosis. A unique feature of this compound-induced apoptosis is its independence from the classical mitochondrial pathway in some respects, while still engaging key components of the apoptotic machinery.
ER Stress and the Unfolded Protein Response: A significant body of evidence points to the induction of endoplasmic reticulum (ER) stress as a primary mechanism of action for this compound and its analogues. u-szeged.huresearchgate.netdoi.orgresearchgate.netresearchgate.net Treatment with these compounds leads to the increased expression of ER stress markers such as the chaperone BiP/GRP78 and the transcription factor CHOP/GADD153. capes.gov.br This suggests that this compound disrupts protein folding and homeostasis within the ER, triggering the unfolded protein response (UPR).
Caspase Activation: The apoptotic cell death induced by this compound is caspase-dependent. doi.orgnih.gov Specifically, it activates initiator caspase-9 and executioner caspase-3, but not caspase-8. doi.orgresearchgate.netnih.gov Interestingly, the activation of caspase-9 occurs independently of the apoptosome, a protein complex typically required for its activation in the intrinsic apoptotic pathway. acs.orgcapes.gov.brfigshare.com Instead, the ER stress-associated caspase-4 appears to play a crucial role in the non-classical activation of caspase-9. acs.orgu-szeged.huresearchgate.netdoi.orgresearchgate.netresearchgate.netfigshare.com The importance of caspases is further highlighted by the fact that a pan-caspase inhibitor can block the apoptosis induced by this compound analogues. doi.orgnih.govresearchgate.net
Mitochondrial Events: While this compound-induced apoptosis is often described as cytochrome c-independent, it does involve the mitochondria. acs.orgu-szeged.huresearchgate.netnih.govfigshare.com It selectively triggers the release of Smac/DIABLO from the mitochondria, a protein that promotes apoptosis by inhibiting inhibitors of apoptosis proteins (IAPs). acs.orgu-szeged.huresearchgate.netdoi.orgresearchgate.netresearchgate.netfigshare.com However, the release of cytochrome c, a hallmark of the intrinsic apoptotic pathway, is not observed. u-szeged.huresearchgate.netdoi.orgresearchgate.netresearchgate.net
Inactivation of Bcl-2: The anti-apoptotic protein Bcl-2 is a key regulator of cell survival. This compound has been shown to inactivate Bcl-2 through hyperphosphorylation. nih.govpsu.eduvliz.be This inactivation is mediated by the activation of c-Jun N-terminal kinase (JNK) and occurs independently of M-phase arrest or DNA damage. psu.edu Overexpression of Bcl-2 only partially protects cells from this compound-induced apoptosis, suggesting that the inactivation of this protein is a crucial step in its mechanism of action. psu.edu
Targeting Oxysterol-Binding Proteins: More recent research has identified oxysterol-binding protein (OSBP) and its close paralog, OSBP-related protein 4L (ORP4L), as cellular targets of this compound and other mechanistically related natural products. nih.govecancer.orgharvard.edu Treatment with this compound leads to a time-dependent reduction in the cellular levels of OSBP. nih.govharvard.edu This discovery links the potent anticancer activity of this compound to lipid metabolism and transport, opening up new avenues for understanding its complex mechanism of action. ecancer.org
Advanced Research Methodologies and Approaches in Cephalostatin 1 Study
Analytical Techniques for Compound Elucidation and Quantification
The definitive characterization of Cephalostatin 1 relies on a suite of high-powered analytical methods. These techniques provide the detailed structural information and sensitivity required to work with this complex and often scarce natural product.
High-Resolution Spectroscopic Methods (e.g., Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy including 2D NMR, ROESY)
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of structural elucidation for this compound and its analogues. cdnsciencepub.comnih.gov HRMS, particularly with techniques like fast atom bombardment (FAB), provides highly accurate mass-to-charge ratio data, allowing for the precise determination of the molecular formula. cdnsciencepub.comgoogle.com For instance, high-resolution fast-atom-bombardment mass spectra (HRFABMS) were instrumental in establishing the molecular formulas of related cephalostatins. cdnsciencepub.com
NMR spectroscopy, including advanced 2D techniques, provides the framework for assembling the molecule's complex connectivity. wikipedia.org High-field NMR (400 and 500 MHz) is essential for resolving the numerous proton and carbon signals in the crowded spectra of these large molecules. cdnsciencepub.comnih.gov A variety of 2D NMR experiments are routinely employed:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other in the molecular structure. cdnsciencepub.comwikipedia.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with directly attached carbon-13 signals, assigning specific protons to their corresponding carbons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule. cdnsciencepub.com
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique is particularly vital for determining the stereochemistry of this compound and its derivatives. cdnsciencepub.comnih.gov It detects through-space interactions (Nuclear Overhauser Effects or NOEs) between protons that are close to each other, regardless of their bonding connectivity. columbia.edu By analyzing the ROESY cross-peaks, researchers can deduce the relative orientation of atoms and confirm the stereochemical details established from the original X-ray structure of this compound. cdnsciencepub.comnih.gov
These spectroscopic methods, when used in combination, allow for the rigorous assignment of all proton and carbon signals and the complete structural determination of new cephalostatin compounds. cdnsciencepub.comnih.gov
Application of X-ray Crystallography for Absolute Stereochemistry Assignment
While spectroscopic methods are powerful for determining connectivity and relative stereochemistry, X-ray crystallography provides the ultimate, unambiguous assignment of the absolute three-dimensional structure. google.comtdx.catresearchgate.net The initial structural problem of this compound was so complex that it could not be fully solved by NMR and mass spectrometry alone, necessitating a crystal structure determination. google.com
This technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the precise position of each atom in the crystal lattice, revealing bond lengths, bond angles, and the absolute configuration of all stereocenters. google.comchem-soc.si The structure of this compound was found to be a unique, nearly planar array of 13 fused rings, approximately 30 Å long, 9 Å wide, and 5 Å thick. google.com This definitive structural information obtained from X-ray analysis serves as a crucial reference point for the stereochemical assignment of newly isolated or synthesized cephalostatin analogues using other methods like ROESY. cdnsciencepub.comnih.gov
Advanced Biological Assay Systems
In Vitro Cell-Based Assays (e.g., Flow Cytometry, Western Blotting, qRT-PCR, Clonogenic Assays)
Flow Cytometry: This technique is used to quantify apoptosis (programmed cell death) induced by this compound. uni-muenchen.depsu.edu Cells are often stained with fluorescent dyes like propidium (B1200493) iodide, which binds to DNA. Apoptotic cells, which have fragmented DNA, show a reduced DNA content (a "sub-G1" peak) that can be measured by the flow cytometer. psu.edu Another method uses Annexin V, which binds to phosphatidylserine (B164497) on the outer surface of early apoptotic cells. uni-muenchen.dedoi.org
Western Blotting: This is a key biochemical technique used to detect and quantify specific proteins in cell extracts. openaccessjournals.comnih.gov In this compound research, it has been used to analyze the levels and activation states of proteins involved in apoptosis and cell stress pathways. For example, Western blotting has shown that this compound does not cause the release of cytochrome c from mitochondria but does trigger the release of Smac/DIABLO. nih.gov It is also used to measure changes in the levels of key proteins like the chaperone GRP78, transcription factor CHOP/GADD153, and oxysterol-binding protein (OSBP). nih.govresearchgate.net
Quantitative Real-Time PCR (qRT-PCR): This method measures the expression levels of specific genes by quantifying their messenger RNA (mRNA). doi.orgopenaccessjournals.com It has been used to determine the quantity of mRNA for various caspases (e.g., caspase-3, -4, -8, -9) and Smac/DIABLO following treatment with cephalostatin analogues, providing insight into which apoptotic pathways are activated at the transcriptional level. doi.orgopenaccessjournals.com
Clonogenic Assays: This in vitro cell survival assay assesses the long-term effects of a compound on a cell's ability to proliferate and form a colony. doi.orgopenaccessjournals.comabcam.com A single cell is seeded, and after treatment, its capacity to grow into a colony of at least 50 cells is monitored. abcam.comresearchgate.net This assay has demonstrated that treatment with cephalostatin analogues results in a dose-dependent inhibition of clonogenic tumor growth, indicating a loss of reproductive integrity in the cancer cells. doi.orgunivie.ac.at
| Assay Type | Purpose in this compound Research | Key Findings |
| Flow Cytometry | Quantifies apoptosis and analyzes cell cycle distribution. uni-muenchen.depsu.edu | Confirms this compound induces apoptosis (sub-G1 peak, Annexin V staining) without causing cell cycle arrest. psu.edu |
| Western Blotting | Detects changes in protein levels and activation states. openaccessjournals.comnih.gov | Revealed selective release of Smac/DIABLO, no cytochrome c release, increased GRP78, and reduction of OSBP. nih.govnih.govresearchgate.net |
| qRT-PCR | Measures gene expression levels (mRNA). doi.orgopenaccessjournals.com | Quantified upregulation of genes for caspase-4, caspase-9, and Smac/DIABLO in response to analogues. doi.orgopenaccessjournals.com |
| Clonogenic Assay | Assesses long-term cell survival and proliferative capacity. doi.orgopenaccessjournals.comabcam.com | Demonstrates dose-dependent inhibition of tumor cell colony formation after treatment. doi.org |
Biochemical Assays for Target Engagement and Pathway Analysis
Biochemical assays are crucial for confirming that a compound interacts with its intended molecular target within the complex environment of a living cell. conceptlifesciences.com While the direct molecular target(s) of this compound have remained somewhat elusive, studies have used biochemical approaches to analyze its downstream effects. nih.govharvard.edu
For example, analysis of apoptotic pathways has shown that this compound activates caspase-9, an essential executioner of apoptosis. nih.gov However, this activation occurs independently of the typical apoptosome formation that involves cytochrome c release. nih.gov Instead, this compound induces a rapid endoplasmic reticulum (ER) stress response, characterized by the phosphorylation of eukaryotic initiation factor-2 alpha-subunit (eIF2α) and increased expression of the ER chaperone GRP78 and the transcription factor CHOP/GADD153. nih.govrsc.org Further biochemical and genetic inhibition experiments have identified the ER-associated caspase-4 as a key upstream activator of caspase-9 in the this compound-induced apoptotic pathway. nih.gov Additionally, isothermal titration calorimetry (ITC) has been used to validate the direct binding of related compounds to the C-terminal domain of GRP78. rsc.org These assays are vital for mapping the unique signaling cascade initiated by this potent marine natural product.
Computational and Chemoinformatic Methodologies
Computational and chemoinformatic tools are increasingly used to navigate the vast "chemical space" of natural products like the steroids. researchgate.netscispace.com Chemoinformatics combines chemistry and computer science to analyze, visualize, and predict the properties of chemical compounds. numberanalytics.com For a molecule as complex as this compound, these methods are invaluable. dokumen.pub
One key application is the use of molecular descriptors and fingerprints to represent the molecule in a computer-readable format, such as the SMILES (Simplified Molecular Input Line Entry System) notation. numberanalytics.comscribd.com This allows for large-scale database searching and comparison. For instance, the NCI-DTP COMPARE algorithm uses the unique cytotoxicity profile of a compound across 60 different cancer cell lines as a "fingerprint." uni-muenchen.deharvard.edu Compounds with high correlation coefficients in this analysis, such as this compound and OSW-1, are predicted to share a similar mechanism of action, even if their structures are diverse. harvard.edu
Furthermore, computational approaches like quantitative structure-activity relationship (QSAR) modeling and molecular docking can be used to predict the biological activity of new, unsynthesized analogues. researchgate.net These models correlate structural features (descriptors) with activity, helping to guide synthetic efforts toward more potent and selective compounds, thereby optimizing the drug discovery process. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the chemical structures of compounds and their biological activities. nih.govexcli.de In the study of complex molecules like this compound, QSAR models are invaluable for predicting the activity of untested analogues and guiding the synthesis of new derivatives with potentially enhanced therapeutic properties. nih.gov The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a molecule are correlated with changes in its biological activity. excli.de
The development of a QSAR model involves describing the molecular structure using numerical parameters, known as descriptors, and then using statistical methods to correlate these descriptors with observed activities. excli.de These descriptors can quantify various molecular features, including electronic properties, hydrophobicity, steric effects, and topology. excli.de For complex steroidal alkaloids, identifying the key structural features essential for their potent cytotoxicity is a significant challenge where QSAR can provide critical insights. Empirical studies focusing on substituent effects and the reactivity of the steroidal spiroketals are necessary to build intelligible SAR patterns, a process that can be significantly accelerated by QSAR. acs.org
Modern approaches to QSAR increasingly employ machine learning algorithms. For instance, a recent study on natural products targeting the PD-1/PD-L1 immune checkpoint utilized a Light Gradient Boosted Machine (LightGBM), a tree-based machine learning technique, to construct robust QSAR models. researchgate.net This approach demonstrates a powerful strategy for estimating and predicting the half-maximal inhibitory concentration (IC50) of compounds. researchgate.net The performance of such a model, built using spectral descriptors, highlights the predictive power of these advanced methodologies. researchgate.net
Table 1: Performance Metrics for a LightGBM-based QSAR Regression Model
This table showcases the performance of a machine learning-based QSAR model for predicting the IC50 values of natural products. The model was developed using spectral descriptors from NMR SPINUS. researchgate.net
| Metric | Value | Description |
| R-squared (R²) | 0.86 | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). |
| Mean Absolute Error (MAE) | 0.22 | The average of the absolute differences between the predicted and actual values. |
| Root Mean Square Error (RMSE) | 0.30 | The square root of the average of the squared differences between the predicted and actual values. |
| Data sourced from a study on natural products targeting the PD-1/PD-L1 immune checkpoint. researchgate.net |
Molecular Docking and Dynamics Simulations for Target Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target at an atomic level. nih.govnih.gov Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, estimating the strength of the interaction through a scoring function, often expressed as binding affinity in kcal/mol. nih.gov This technique is crucial for virtual screening of compound libraries and for generating hypotheses about the mechanism of action of novel bioactive compounds. nih.govnih.gov
Following docking, molecular dynamics simulations are employed to assess the stability of the predicted ligand-receptor complex over time. mdpi.com MD simulations model the movement of atoms and molecules, providing insights into the dynamic behavior of the complex under physiological conditions. scielo.sa.cr This helps in verifying the stability of binding modes obtained from docking and understanding the conformational changes that may occur upon ligand binding. nih.gov Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein structure over time from a reference structure, and the Root Mean Square Fluctuation (RMSF), which indicates the fluctuation of individual residues. nih.govmdpi.com
A study on cephalosporin (B10832234) antibiotics inhibiting the Glycogen Synthase Kinase 3β (GSK3β) illustrates this two-step approach. nih.govrsc.org Initially, molecular docking was used to predict the binding interactions of four cephalosporins within the GSK3β binding pocket. nih.gov The most promising compounds, cefixime (B193813) and ceftriaxone, were then subjected to 100-nanosecond MD simulations to confirm the stability of their predicted binding modes. The computational findings were subsequently validated through in vitro bioassays, which showed a significant decrease in IC50 values after preincubation, supporting the formation of a stable, covalent bond suggested by the simulations. nih.govrsc.org
Table 2: Example of Docking and In Vitro Inhibition Data for Cephalosporins against GSK3β
This table presents the results from a study combining molecular docking with in vitro assays to identify cephalosporins as GSK3β inhibitors. The data demonstrates the correlation between computational predictions and experimental validation. nih.govrsc.org
| Compound | Docking Score (kcal/mol) | IC50 (μM) | IC50 after 60 min Preincubation (μM) |
| Cefixime | Not Specified | 2.55 | 0.55 |
| Ceftriaxone | Not Specified | 7.35 | 0.78 |
| Data sourced from a study by Ragab et al. (2023). nih.govrsc.org |
Application of Machine Learning in Activity and Pathway Prediction
Machine learning (ML) is revolutionizing drug discovery by enabling the prediction of biological activities and the elucidation of metabolic pathways for complex natural products like this compound. tandfonline.comresearchgate.net These advanced algorithms can analyze vast and complex datasets to identify patterns that are not apparent through traditional analysis, thereby streamlining the identification of drug leads, predicting biological targets, and even planning chemical synthesis. tandfonline.comunl.pt
One of the key applications of ML in this field is the prediction of compound activity. nih.gov ML models can be trained on datasets containing compounds with known activities to predict the potency of new or untested molecules. For instance, in a strategy for discovering new drug leads from natural products, researchers first estimated the half-maximal inhibitory concentration (IC50) through molecular docking scores and then used ML models to predict this value more accurately. researchgate.net The Light Gradient Boosted Machine (LightGBM) was identified as the most effective technique for building a QSAR classification model. researchgate.net This model demonstrated high predictive accuracy in identifying active compounds, showcasing the power of combining computational chemistry with machine learning. researchgate.net
Beyond activity prediction, machine learning contributes significantly to Computer-Aided Drug Design (CADD) and Computer Aided Synthesis Planning (CASP). tandfonline.com For extremely complex molecules where synthesis is a major bottleneck, ML algorithms can design synthetic pathways, predict reaction conditions, and even discover new reaction types. tandfonline.comunl.pt This is particularly relevant for this compound, whose clinical development has been hindered by supply issues related to its complex structure. tandfonline.com By leveraging ML, researchers can more efficiently navigate the chemical space to design and synthesize novel analogues with desired activities. tandfonline.com
Table 3: Performance of a LightGBM-based Machine Learning Classification Model for Activity Prediction
This table details the performance metrics for a machine learning model designed to classify the activity of natural products. The model was optimized using 570 spectral descriptors. researchgate.net
| Metric | Value | Description |
| Overall Predictive Accuracy | 0.78 | The proportion of total predictions that were correct. |
| Sensitivity | 0.74 | The ability of the model to correctly identify positive results (True Positives). |
| Specificity | 0.81 | The ability of the model to correctly identify negative results (True Negatives). |
| Matthews Correlation Coefficient (MCC) | 0.55 | A measure of the quality of binary classifications that accounts for true/false positives/negatives. |
| Data sourced from a chemoinformatics investigation of natural products targeting the PD-1/PD-L1 immune checkpoint. researchgate.net |
Challenges and Future Research Perspectives
Strategies for Overcoming Synthetic Complexity and Ensuring Scalability for Research
The extreme scarcity of Cephalostatin 1 from its natural source poses a major obstacle to its preclinical and clinical evaluation. harvard.eduoatext.com Consequently, chemical synthesis has become the primary avenue for obtaining this complex molecule. The intricate, trisdecacyclic structure of this compound, featuring a central pyrazine (B50134) ring connecting two highly functionalized steroid hemispheres, presents a formidable synthetic challenge. nih.govresearchgate.net
Pioneering total syntheses by research groups such as those of Fuchs, Shair, and others have been instrumental in providing access to this compound and establishing foundational structure-activity relationships. nih.govorganic-chemistry.orgnih.gov These syntheses often involve lengthy and complex multi-step sequences. For instance, Shair's convergent enantioselective synthesis involved a late-stage heterodimerization of "western" and "eastern" steroidal fragments. mdpi.com The "western half" was synthesized in 29 steps from hecogenin (B1673031) acetate (B1210297), while the "eastern half" required 16 steps from trans-androsterone. mdpi.com
Current and future strategies focus on improving the efficiency and scalability of these synthetic routes. Key approaches include:
Development of more convergent and atom-economical synthetic pathways: This involves designing routes that build the complex core structure with fewer steps and less waste. purdue.edu
Novel C-H functionalization methods: Techniques like the Schönecker–Baran C–H oxidation are being employed to install necessary functional groups on the steroid skeleton with greater precision and efficiency. organic-chemistry.orgacs.org
Application of innovative cyclization reactions: Methods such as Au(I)-catalyzed 5-endo-dig cyclization and kinetic spiroketalization are key to constructing the intricate ring systems of the molecule. harvard.edu
Semi-synthesis from readily available steroid precursors: Utilizing abundant natural steroids like hecogenin acetate as starting materials can significantly shorten the synthetic sequence. harvard.eduorganic-chemistry.orgmdpi.com
The successful implementation of these strategies is crucial for producing the multi-milligram, and eventually gram, quantities of this compound required for in-depth biological studies and progression towards clinical trials. organic-chemistry.org
Unraveling Remaining Unidentified Molecular Targets and Signaling Pathways
This compound induces apoptosis through a unique signaling cascade that distinguishes it from many conventional chemotherapeutic agents. acs.orgnih.gov A hallmark of its action is the induction of apoptosis via the endoplasmic reticulum (ER) stress pathway, which occurs independently of cytochrome c release from the mitochondria. acs.orgdoi.org
Key identified components of the this compound signaling pathway include:
Selective release of Smac/DIABLO: this compound triggers the release of the pro-apoptotic mitochondrial protein Smac/DIABLO, which inhibits inhibitor of apoptosis proteins (IAPs). u-szeged.huacs.org
Caspase activation: The apoptotic cascade involves the activation of caspases, including caspase-9, -8, and -3. acs.org Notably, caspase-9 activation appears to be independent of the apoptosome, a key complex in the conventional intrinsic apoptosis pathway. acs.org The ER-associated caspase-4 is also activated. u-szeged.hudoi.org
Induction of ER stress markers: Treatment with this compound leads to the phosphorylation of the eukaryotic initiation factor-2 (eIF-2α) and an increase in the expression of GRP78, both indicators of the unfolded protein response (UPR) associated with ER stress. doi.orgmdpi.comrsc.org
Despite these advances, significant questions remain. The precise molecular targets of this compound are still not fully elucidated. nih.govresearchgate.net While research has identified oxysterol-binding protein (OSBP) and its paralog ORP4L as cellular targets, the exact mechanism by which binding to these proteins initiates the downstream apoptotic signaling is yet to be fully understood. nih.gov Further research is needed to clarify how caspase-9 is activated in the absence of apoptosome formation and to identify all the molecular players involved in the this compound-induced cell death pathway. acs.orgdoi.org
Rational Design and Development of Next-Generation Analogues with Enhanced Properties
The synthetic accessibility of this compound analogues provides a powerful platform for structure-activity relationship (SAR) studies and the rational design of new compounds with improved therapeutic profiles. nih.govresearchgate.net The goal is to develop analogues that retain or exceed the potent anticancer activity of the parent compound while being simpler to synthesize and potentially having reduced toxicity to normal cells. u-szeged.hunih.gov
Researchers have synthesized and evaluated a wide range of analogues, modifying various parts of the bis-steroidal structure. u-szeged.hudoi.orgresearchgate.net These studies have revealed key structural features essential for cytotoxicity, including the functionality at position-12, the presence of the Δ¹⁴ double bond, the spiroketal moiety, and the polarity difference between the two steroid halves. doi.org
Some promising next-generation analogues include:
C11-functionalized analogues: Analogues with modifications at the C11 position have shown significant cytotoxic activity against various cancer cell lines, also inducing apoptosis via the ER-dependent pathway. u-szeged.huresearchgate.netopenaccessjournals.com
12'α-hydroxy derivatives: These compounds have demonstrated cancer-specific cytotoxicity and activate the atypical ER stress apoptosis signaling pathway. doi.org
Hybrid molecules: The creation of hybrid structures, such as the cephalostatin-ritterazine hybrid ritterostatin GN1N, has yielded compounds with high potency. nih.govmdpi.com
The rational design of future analogues will continue to be guided by SAR data and a deeper understanding of the molecular targets. The aim is to create simpler, yet highly active, dimeric structures that can be produced in substantial amounts for advanced pharmacological studies. nih.gov
Exploration of Novel Therapeutic Combinations and Modalities in Preclinical Settings
The unique mechanism of action of this compound suggests its potential utility in combination therapies to overcome chemoresistance. u-szeged.hunih.gov By activating a cytochrome c-independent apoptotic pathway, this compound and its analogues could be effective against cancers that have developed resistance to conventional drugs that rely on this pathway. mdpi.comacs.org
Preclinical studies are essential to explore the synergistic potential of this compound with other anticancer agents. Future research in this area should focus on:
Combining with conventional chemotherapeutics: Investigating whether this compound can sensitize cancer cells to or act synergistically with standard-of-care drugs.
Pairing with targeted therapies: Exploring combinations with drugs that target specific oncogenic pathways, such as kinase inhibitors or agents targeting anti-apoptotic proteins like Bcl-2. vliz.benih.gov
Combination with immunotherapy: Given that some epigenetic drugs can enhance anti-tumor immune responses, it would be worth investigating if this compound or its analogues could potentiate the effects of immune checkpoint inhibitors. mdpi.com
These preclinical combination studies, conducted both in vitro and in animal models, will be crucial for identifying effective therapeutic strategies and providing the rationale for future clinical trials. nih.gov
Advancements in Understanding and Manipulating Cephalostatin Biosynthetic Pathways
While chemical synthesis is currently the primary source of this compound, understanding its natural biosynthesis could open up alternative production methods. researchgate.net It is hypothesized that this compound is formed through the biosynthetic condensation of two 2-amino-3-oxo steroid units. google.com
However, the exact enzymatic machinery and the organism responsible for its production are not fully known. It has been suggested that symbiotic microorganisms living within Cephalodiscus gilchristi may be the true producers of this compound, a phenomenon observed for other marine natural products. uni-muenchen.de
Future research in this area should aim to:
Identify the biosynthetic gene cluster: Using metagenomic and sequencing approaches to identify the genes responsible for this compound synthesis within the host or its symbionts. oneoceanhub.org
Characterize the biosynthetic enzymes: Elucidating the function of the enzymes involved in the complex series of reactions that form the this compound molecule.
Heterologous expression: Transferring the identified biosynthetic pathway into a host organism that can be easily cultured, such as bacteria or yeast, to enable scalable and sustainable production through fermentation. researchgate.net
Advances in understanding and manipulating the biosynthetic pathways could provide a more sustainable and potentially cost-effective source of this compound and its analogues, thereby facilitating further research and development. oneoceanhub.org
Q & A
Q. What methodological approaches are used to confirm the structural identity of Cephalostatin 1 in synthetic studies?
To validate synthetic this compound, researchers employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) for stereochemical confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and comparison with natural isolate data (e.g., optical rotation, mass spectrometry). Multi-step synthetic protocols must detail reaction conditions (temperature, catalysts) and purification methods to ensure reproducibility .
Q. How do researchers design dose-response experiments to evaluate this compound’s cytotoxic effects in vitro?
Experimental design includes:
- Cell line selection : Use diverse cancer models (e.g., leukemia P388, solid tumor lines) to assess tissue-specific activity.
- Dose range : Serial dilutions (e.g., 0.1 nM–10 µM) to determine IC₅₀ values.
- Controls : Negative (vehicle-only) and positive (established cytotoxins like doxorubicin) controls.
- Assay duration : 48–72 hours to capture delayed apoptosis. Statistical analysis should report mean ± SD with non-linear regression for dose-response curves .
Advanced Research Questions
Q. What strategies resolve contradictions in reported mechanisms of action (MOA) for this compound across studies?
Conflicting MOA data (e.g., apoptosis vs. non-apoptotic pathways) require:
- Orthogonal validation : Combine transcriptomics, proteomics, and caspase-3/7 activation assays.
- Kinetic studies : Time-course experiments to differentiate primary vs. secondary effects.
- Model comparison : Test hypotheses in both 2D monolayers and 3D organoid systems to identify context-dependent mechanisms. Researchers should apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .
Q. How can researchers address challenges in isolating sufficient quantities of this compound for preclinical testing?
Limited natural abundance necessitates:
- Synthetic optimization : Improve yields via late-stage diversification (e.g., modifying steroid side chains) .
- Scalable chromatography : Use preparative HPLC with gradient elution (C18 columns, acetonitrile/water gradients).
- Biosynthetic studies : Explore microbial heterologous expression of cephalostatin biosynthetic genes .
Q. What statistical frameworks are appropriate for analyzing synergistic effects of this compound in combination therapies?
Use the Chou-Talalay method to calculate combination indices (CI) via CompuSyn software, with isobolograms to visualize synergy. Dose-reduction indices (DRI) quantify therapeutic advantage. Studies must include replicates (n ≥ 3) and account for batch effects using mixed-effects models .
Methodological Guidance for Data Interpretation
Q. How should researchers validate off-target effects of this compound identified in high-throughput screens?
Q. What criteria define a robust structure-activity relationship (SAR) study for this compound analogs?
SAR studies require:
- Systematic modification : Alter one structural domain (e.g., bis-steroidal linkage) while holding others constant.
- Quantitative metrics : Report ΔIC₅₀ values normalized to parent compound.
- Computational modeling : Molecular docking (AutoDock Vina) to correlate activity with binding affinity .
Literature and Reproducibility
Q. How can researchers mitigate reproducibility issues when replicating historical this compound studies?
- Metadata documentation : Publish raw spectral data, solvent batch details, and cell line authentication records.
- Open protocols : Share step-by-step workflows via platforms like protocols.io .
- Collaborative verification : Partner with independent labs to cross-validate key findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
